molecular formula C11H13ClFNO B1313645 Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- CAS No. 66602-64-0

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-

Cat. No.: B1313645
CAS No.: 66602-64-0
M. Wt: 229.68 g/mol
InChI Key: BKSIERMKNBPHJD-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloro group, a fluorophenyl group, and an isopropyl group attached to the nitrogen atom of the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- typically involves the reaction of 2-chloroacetamide with 4-fluoroaniline and isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in the reactions of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from the reactions of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- include:

  • Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(1-methylethyl)-
  • Acetamide, 2-chloro-N-(4-bromophenyl)-N-(1-methylethyl)-
  • Acetamide, 2-chloro-N-(4-methylphenyl)-N-(1-methylethyl)-

Uniqueness

The uniqueness of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-8(2)14(11(15)7-12)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSIERMKNBPHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450130
Record name Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66602-64-0
Record name 2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66602-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

357.5 parts (3.2 mol) of chloroacetyl chloride are added dropwise over the course of 2 hours at from 10° to 20° C. to 920 parts of 4-fluoro-N-isopropylaniline solution (~3 mol of 4-fluoro-N-isopropylaniline) from Example 1. Stirring is subsequently carried out at 20° C. for one hour and then the majority of the hydrogen chloride formed is removed as a gas by heating to about 90° C.
Quantity
3.2 mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 100 ml dry toluene 15.3 g (0.1 m) 4fluoro-N-isopropylaniline and 8.7 ml (0.11 m) pyridine were added and stirred. To this solution 12.4 g (0.11 m) chloroacetyl chloride was added dropwise below 25° C. It was allowed to stir overnight at room temperature and the mixture was washed with 2×100 ml water. The organic layer was dried on anhydrous magnesium sulfate and evaporated to give 22.2 g pale yellow liquid, yield 97%.
Quantity
100 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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8.7 mL
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solvent
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[Compound]
Name
solution
Quantity
12.4 g
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reactant
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0 (± 1) mol
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reactant
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Yield
97%

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